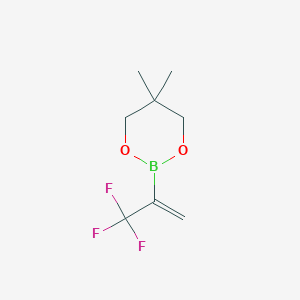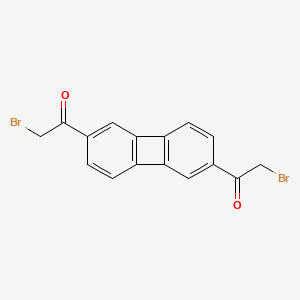
1,1'-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) is an organic compound with the molecular formula C16H12Br2O2 It is a derivative of biphenyl, where two bromoethanone groups are attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of biphenyl with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted biphenyl derivatives.
Reduction: Yields biphenyl diols.
Oxidation: Forms biphenyl carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(2-bromoethan-1-one): Similar structure but with different substitution pattern on the biphenyl core.
1,1’-(Biphenyl-2,2’-diyl)bis(2-bromoethan-1-one): Another isomer with different positioning of the bromoethanone groups.
Uniqueness
The positioning of the bromoethanone groups on the biphenyl core allows for selective reactions and the formation of specific derivatives that may not be easily accessible with other isomers .
Eigenschaften
Molekularformel |
C16H10Br2O2 |
|---|---|
Molekulargewicht |
394.06 g/mol |
IUPAC-Name |
2-bromo-1-[6-(2-bromoacetyl)biphenylen-2-yl]ethanone |
InChI |
InChI=1S/C16H10Br2O2/c17-7-15(19)9-1-3-11-13(5-9)12-4-2-10(6-14(11)12)16(20)8-18/h1-6H,7-8H2 |
InChI-Schlüssel |
CJKPOZCZRYSNCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)CBr)C3=C2C=C(C=C3)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


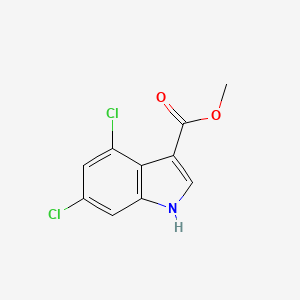
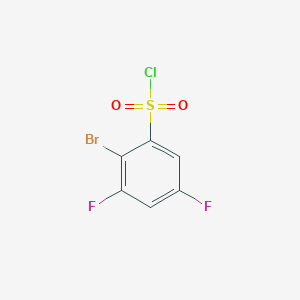
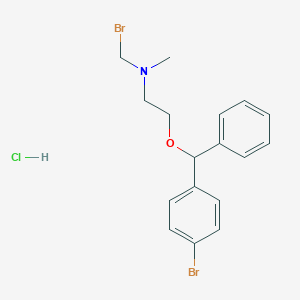
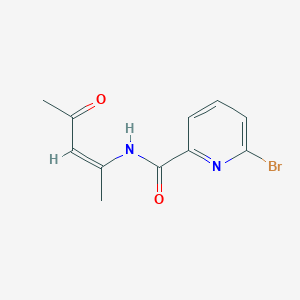
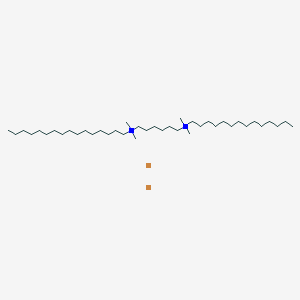


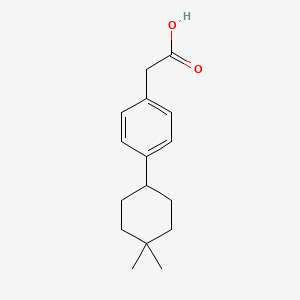
![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)
